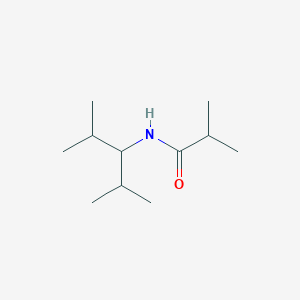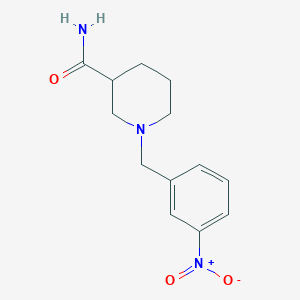![molecular formula C16H13ClN2OS B5137315 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5137315.png)
2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole, also known as CMPO, is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. CMPO belongs to the oxadiazole family of compounds and is widely used in various fields, including pharmaceuticals, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets. In anti-tumor activity, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In anti-viral activity, this compound has been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce DNA damage, increase reactive oxygen species (ROS) production, and modulate intracellular signaling pathways. In vivo studies have shown that this compound can reduce tumor growth, inflammation, and viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole in lab experiments include its ease of synthesis, low toxicity, and versatility. This compound can be easily modified to introduce different functional groups, making it a useful building block for the synthesis of various compounds. However, this compound also has some limitations, including its poor solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole. One potential direction is the synthesis of novel this compound derivatives with improved biological activity and solubility. Another potential direction is the investigation of the mechanism of action of this compound and its molecular targets. Additionally, the use of this compound as a precursor for the synthesis of functional materials holds promise for the development of new technologies in material science.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole involves the reaction of 2-chlorobenzaldehyde and 2-methylbenzyl mercaptan with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which is then cyclized to form the oxadiazole ring. The final product is obtained by thiolation of the oxadiazole ring with 2-methylbenzyl mercaptan. The synthesis of this compound is relatively simple and can be carried out in a one-pot reaction.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. In agriculture, this compound has been used as a plant growth regulator and as a pesticide. In material science, this compound has been used as a precursor for the synthesis of various functional materials, including liquid crystals, luminescent materials, and polymers.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-6-2-3-7-12(11)10-21-16-19-18-15(20-16)13-8-4-5-9-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUKDXJFTHHBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5137233.png)
![ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5137237.png)
![4-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5137247.png)
![3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5137255.png)
![2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5137260.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5137278.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)
![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)


![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
